molecular formula C17H15F2N5O B2381393 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea CAS No. 2034551-63-6

1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

Cat. No.: B2381393
CAS No.: 2034551-63-6
M. Wt: 343.338
InChI Key: XWSWJNGGPGFSJQ-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a difluorophenyl group, a pyrazolyl group, and a urea moiety.

Preparation Methods

The synthesis of 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the pyrazolyl intermediate: This step involves the reaction of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole with appropriate reagents to form the desired intermediate.

    Introduction of the difluorophenyl group: The intermediate is then reacted with a difluorophenyl-containing reagent under specific conditions to introduce the difluorophenyl group.

    Formation of the urea moiety: Finally, the compound is treated with a urea-forming reagent to complete the synthesis.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or protein-ligand interactions.

    Medicine: The compound could have potential therapeutic applications, such as acting as a drug candidate for specific diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(2,6-difluorophenyl)-3-(pyridin-3-yl)urea: This compound lacks the pyrazolyl group, which may affect its biological activity and chemical properties.

    1-(2,6-difluorophenyl)-3-((1-methyl-1H-pyrazol-5-yl)methyl)urea: This compound lacks the pyridinyl group, which may influence its interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O/c1-24-12(8-15(23-24)11-4-3-7-20-9-11)10-21-17(25)22-16-13(18)5-2-6-14(16)19/h2-9H,10H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSWJNGGPGFSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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